molecular formula C13H16N2OS B2703207 3-(3-Methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 431931-55-4

3-(3-Methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2703207
CAS No.: 431931-55-4
M. Wt: 248.34
InChI Key: LSEHNDFJELIFPG-UHFFFAOYSA-N
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Description

3-(3-Methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is an organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the reaction of 2-mercaptoquinazolin-4-one with 3-methylbutyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone ring, potentially reducing it to a dihydroquinazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., K2CO3) are common.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating certain diseases.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action of 3-(3-Methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The sulfanyl group may play a crucial role in its activity by forming interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptoquinazolin-4-one: A precursor in the synthesis of 3-(3-Methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one.

    3-Methylbutyl derivatives: Compounds with similar alkyl chains but different core structures.

Uniqueness

This compound is unique due to the presence of both the quinazolinone core and the 3-methylbutyl sulfanyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-(3-methylbutyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-9(2)7-8-15-12(16)10-5-3-4-6-11(10)14-13(15)17/h3-6,9H,7-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEHNDFJELIFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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